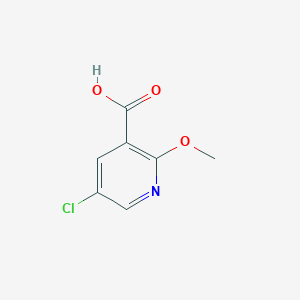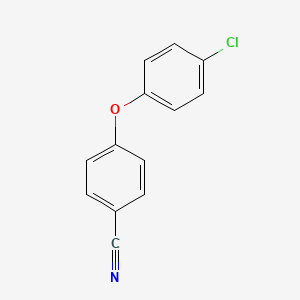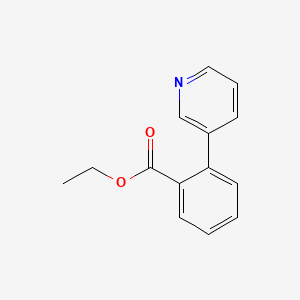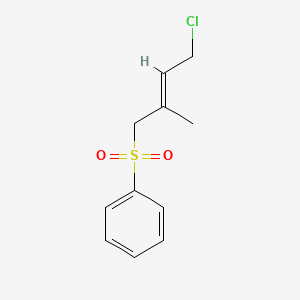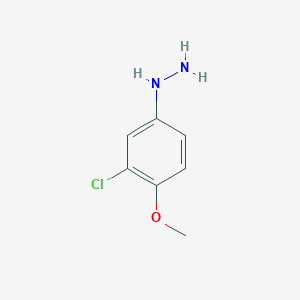
(3-Chloro-4-methoxyphenyl)hydrazine
Overview
Description
(3-Chloro-4-methoxyphenyl)hydrazine is a chemical compound that can be involved in various organic reactions, particularly in the synthesis of heterocyclic compounds. It is related to compounds that have been synthesized and characterized in the provided studies, which include reactions with hydrazine hydrate and other hydrazine derivatives to form pyrazoles, pyrazolines, and other heterocyclic structures .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of hydrazine or its derivatives with various substrates. For instance, 3-(2-Benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles were prepared from the reaction of 2-styrylchromones and hydrazine hydrate . Similarly, 3-chloro- and 3-bromo-4-methoxycoumarins were transformed into pyrazoles with hydrazines . These reactions typically proceed via nucleophilic substitution and subsequent cyclization to form the heterocyclic ring systems.
Molecular Structure Analysis
The molecular structure of compounds synthesized from reactions involving (3-Chloro-4-methoxyphenyl)hydrazine or its analogs can be complex, with the potential for polymorphism as seen in the synthesis of 1-(p-chlorobenzoyl)-5-methoxy-3-indolylacetic acid . X-ray diffraction analysis is a common technique used to determine the crystal and molecular structure of these compounds, providing insights into their conformation and packing within the crystal lattice .
Chemical Reactions Analysis
The reactivity of (3-Chloro-4-methoxyphenyl)hydrazine derivatives in chemical reactions is diverse. For example, the reaction of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with hydrazine monohydrate resulted in the formation of pyrrol-2-one and pyridazin-3(2H)-one derivatives . These reactions are influenced by the nature of the substituents and the reaction conditions, leading to a variety of products with different structural motifs.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from (3-Chloro-4-methoxyphenyl)hydrazine are influenced by their molecular structure. For instance, the presence of electron-donating and electron-withdrawing groups can affect their reactivity and stability. The crystal packing can be altered by minor perturbations such as the substitution of a hydrogen by a methyl group . The intermolecular interactions, such as hydrogen bonding, play a crucial role in determining the properties and reactivity of these compounds .
Scientific Research Applications
Synthesis and Antidepressant Activities
One significant application of (3-Chloro-4-methoxyphenyl)hydrazine derivatives is in the synthesis of compounds with potential antidepressant activities. A study by Palaska et al. (2001) explored the synthesis of 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate. These derivatives showed significant reduction in immobility times in the Porsolt Behavioral Despair Test on mice, suggesting potential antidepressant effects. The study highlighted that substituents on the phenyl ring, such as 4-methoxy and 4-chloro, increased antidepressant activity, while bromo and methyl substituents decreased it (Palaska, Aytemir, Uzbay, & Erol, 2001).
Antibacterial and Antifungal Activities
Another application involves the synthesis of coordination compounds with N-(Methoxyphenyl)-2-[(5-nitrofuryl)methylene]hydrazine carbothioamides. Gulea et al. (2019) investigated these compounds for their antimicrobial and antifungal activities against standard strains such as Staphylococcus aureus, Escherichia coli, and yeast-like fungi. The study contributes to the understanding of the biological activities of such coordination compounds (Gulea et al., 2019).
Synthesis of 1,3,4-Oxadiazoles with Antibacterial Activity
The synthesis of novel (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles through condensation and cyclization processes shows another application area. Aghekyan et al. (2020) explored this process, leading to compounds tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Aghekyan et al., 2020).
Antimicrobial Agents from Formazans
Formazans synthesized from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole show potential as antimicrobial agents. Sah et al. (2014) provided insights into the synthesis and in vitro antimicrobial activity against bacterial strains such as Escherichia coli and Salmonella typhi, and fungal strains like Aspergillus niger, showcasing the antimicrobial potential of such compounds (Sah, Bidawat, Seth, & Gharu, 2014).
Monitoring Hydrazine In Vivo
Detecting hydrazine in vivo is crucial due to its toxic nature. A novel flavonoid-based sensor was developed for this purpose, capable of enhancing fluorescence intensity in the presence of hydrazine, offering a method for tracking hydrazine exposure in organisms. This sensor could visualize hydrazine in stem cells and zebrafish, providing a valuable tool for environmental protection and biotoxic evaluation (Liu et al., 2014).
Safety and Hazards
“(3-Chloro-4-methoxyphenyl)hydrazine” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
(3-chloro-4-methoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-11-7-3-2-5(10-9)4-6(7)8/h2-4,10H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUNJVKCSTWNJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408887 | |
| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-methoxyphenyl)hydrazine | |
CAS RN |
24630-85-1 | |
| Record name | (3-chloro-4-methoxyphenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



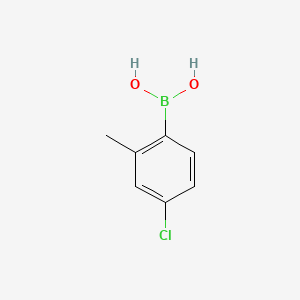



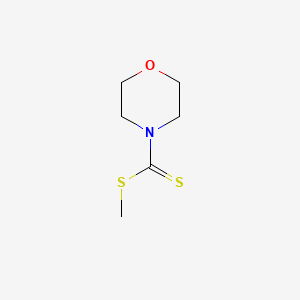
![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)
